[4-[(E)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 4-fluorobenzoate
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Overview
Description
4-{[(2E,5E)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-FLUOROBENZOATE is a complex organic compound that features a thiazolidinone core, a phenyl group, and a fluorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2E,5E)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-FLUOROBENZOATE typically involves a multi-step process:
Formation of the Thiazolidinone Core: This step involves the cyclization of a thiourea derivative with a carbonyl compound under acidic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction.
Formation of the Fluorobenzoate Moiety: This step involves the esterification of the phenyl group with 4-fluorobenzoic acid under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[(2E,5E)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-FLUOROBENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The phenyl and fluorobenzoate groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or alcohols are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-{[(2E,5E)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-FLUOROBENZOATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used to study enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of 4-{[(2E,5E)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-FLUOROBENZOATE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins involved in cellular signaling pathways.
Pathways Involved: The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone core, such as 1,3-thiazolidin-4-one derivatives.
Fluorobenzoates: Compounds with a fluorobenzoate moiety, such as methyl 4-fluorobenzoate.
Uniqueness
4-{[(2E,5E)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-FLUOROBENZOATE is unique due to its combination of a thiazolidinone core with a fluorobenzoate moiety, which imparts distinct chemical and biological properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C23H15FN2O3S |
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Molecular Weight |
418.4 g/mol |
IUPAC Name |
[4-[(E)-(4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-fluorobenzoate |
InChI |
InChI=1S/C23H15FN2O3S/c24-17-10-8-16(9-11-17)22(28)29-19-12-6-15(7-13-19)14-20-21(27)26-23(30-20)25-18-4-2-1-3-5-18/h1-14H,(H,25,26,27)/b20-14+ |
InChI Key |
LOEYICRUMUFTFA-XSFVSMFZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)F)/S2 |
Canonical SMILES |
C1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)F)S2 |
Origin of Product |
United States |
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